

# CC-885: A Comprehensive Technical Guide to a Novel Molecular Glue Degrader

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#### **Abstract**

CC-885 is a potent and novel small molecule modulator of the E3 ubiquitin ligase Cereblon (CRBN). It functions as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. The primary and most well-characterized neosubstrate of CC-885 is the translation termination factor GSPT1 (G1 to S phase transition 1). By targeting GSPT1 for degradation, CC-885 exhibits significant anti-tumor activity, particularly in hematological malignancies such as acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to CC-885. Detailed experimental protocols and visualizations of the relevant biological pathways and experimental workflows are included to facilitate further research and development.

## **Chemical Structure and Properties**

**CC-885** is a synthetic organic compound with a molecular structure that includes a glutarimide ring, a feature it shares with other well-known CRBN modulators like thalidomide and its analogs.[1]

IUPAC Name: N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]urea[2]



#### Chemical Structure:

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## **Physicochemical Properties**

A summary of the key physicochemical properties of **CC-885** is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Property	Value	Reference
Molecular Formula	C22H21CIN4O4	[2]
Molecular Weight	440.88 g/mol	[2]
Appearance	Off-white to light purple solid powder	[2]
Solubility	Soluble in DMSO	[3]
Hydrogen Bond Acceptors	8	[4]
Hydrogen Bond Donors	3	[4]
Rotatable Bonds	6	[4]
Topological Polar Surface Area	107.61 Ų	[4]

## **Biological Activity**

**CC-885** demonstrates potent anti-proliferative activity across a range of cancer cell lines, with a particularly high sensitivity observed in AML cells.[5][6] The biological activity is primarily mediated through the degradation of GSPT1.



Cell Line	Assay	IC50	Reference
MV4-11 (AML)	Cell Viability	0.2 nM	[7]
Various AML cell lines	Cell Viability	10 <sup>-6</sup> - 1 μM	[3][5][8]
THLE-2 (Human Liver Epithelial)	Cell Viability	10 <sup>-6</sup> - 1 μM	[5][8]
Human PBMCs	Cell Viability	10 <sup>-6</sup> - 1 μM	[5][8]

Target Protein	Assay	DC50	Reference
GSPT1	Immunoblot (MV4-11 cells, 24h)	2.1 nM	[7]

# Mechanism of Action: A Molecular Glue for Protein Degradation

**CC-885** acts as a "molecular glue" by inducing a novel protein-protein interaction between the E3 ubiquitin ligase substrate receptor CRBN and its neosubstrate, GSPT1.[6] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.

## The CRL4-CRBN E3 Ubiquitin Ligase Complex

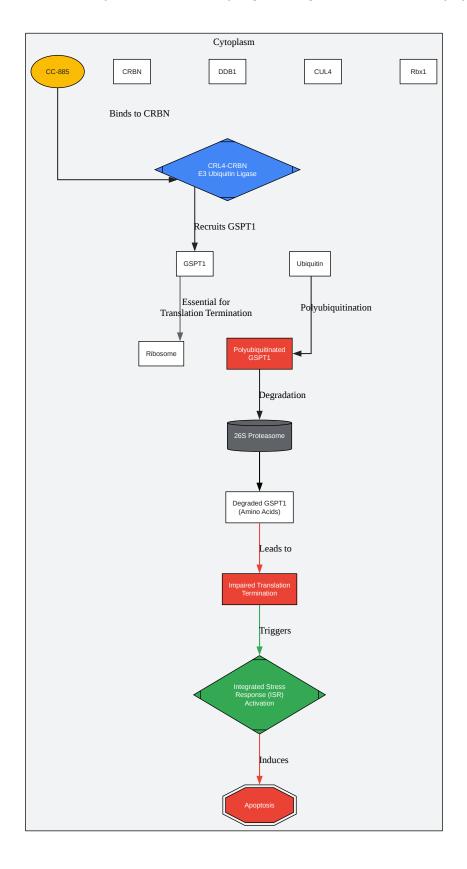
The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex with CRBN as its substrate receptor is a key component of the ubiquitin-proteasome system. In the absence of a molecular glue, CRBN has its own set of endogenous substrates. **CC-885** binds to a specific pocket in CRBN, altering its surface conformation and creating a new binding site for GSPT1.[6]

## **GSPT1 Degradation and Downstream Effects**

GSPT1 is a translation termination factor that plays a critical role in protein synthesis. Its degradation leads to impaired translation termination, ribosome stalling, and activation of the Integrated Stress Response (ISR) pathway.[2][4] The ISR is a cellular stress response pathway that, when activated, can lead to cell cycle arrest and apoptosis. The key downstream effects of



GSPT1 degradation include the phosphorylation of eIF2 $\alpha$  and the subsequent preferential translation of ATF4, a transcription factor that upregulates genes involved in apoptosis.[6]





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Caption: **CC-885** mediated GSPT1 degradation pathway.

#### **Other Potential Neosubstrates**

While GSPT1 is the primary target, studies have suggested that **CC-885** may also induce the degradation of other proteins, including:

- BNIP3L (NIX): A protein involved in mitophagy. Its degradation by CC-885 may enhance the sensitivity of AML cells to mitochondria-targeting drugs.
- PLK1 (Polo-like kinase 1): A key regulator of the cell cycle. CC-885-mediated degradation of PLK1 may synergize with PLK1 inhibitors.[9]
- CDK4 (Cyclin-dependent kinase 4): A crucial protein for cell cycle progression. Its degradation may contribute to the anti-myeloma activity of **CC-885**.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of **CC-885**.

## **Cell Viability Assay (CellTiter-Glo®)**

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

#### Materials:

- AML cell lines (e.g., MV4-11)
- Complete culture media (e.g., RPMI-1640 with 10% FBS)
- 96-well white, clear-bottom tissue culture plates
- CC-885 stock solution (in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)



Luminometer

#### Protocol:

- Seed 5,000 to 10,000 cells per well in 100 μL of complete culture media in a 96-well plate.[8]
- Prepare serial dilutions of CC-885 in complete culture media.
- Add 100 μL of the CC-885 dilutions or vehicle control (DMSO) to the respective wells.
- Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.[8]
- Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.

## **Western Blotting for GSPT1 Degradation**

This technique is used to detect and quantify the levels of GSPT1 protein following treatment with **CC-885**.

#### Materials:

- AML cells
- CC-885
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit



- Laemmli sample buffer
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-GSPT1, anti-CRBN, anti-β-actin (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

#### Protocol:

- Treat cells with various concentrations of **CC-885** for a specified time (e.g., 4, 8, 24 hours).
- Wash cells with ice-cold PBS and lyse in RIPA buffer.
- Determine protein concentration using a BCA assay.
- Prepare lysates by adding Laemmli buffer and boiling for 5-10 minutes.
- Load equal amounts of protein (20-30  $\mu g$ ) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and add chemiluminescent substrate.



- · Visualize protein bands using an imaging system.
- Quantify band intensities and normalize GSPT1 levels to the loading control to determine DC50 values.

## Co-Immunoprecipitation (Co-IP) for CRBN-GSPT1 Interaction

This method is used to demonstrate the **CC-885**-induced interaction between CRBN and GSPT1.

#### Materials:

- HEK293T cells
- Plasmids encoding tagged CRBN and GSPT1 (e.g., HA-GSPT1)
- Transfection reagent
- CC-885
- MLN-4924 (neddylation inhibitor to stabilize the complex)
- · Co-IP lysis buffer
- Anti-HA antibody conjugated to beads
- Wash buffer
- · Elution buffer
- · Western blotting reagents

#### Protocol:

- Co-transfect HEK293T cells with plasmids encoding tagged CRBN and GSPT1.
- Pre-treat cells with 1 μM MLN-4924 for 3 hours.[10][11]

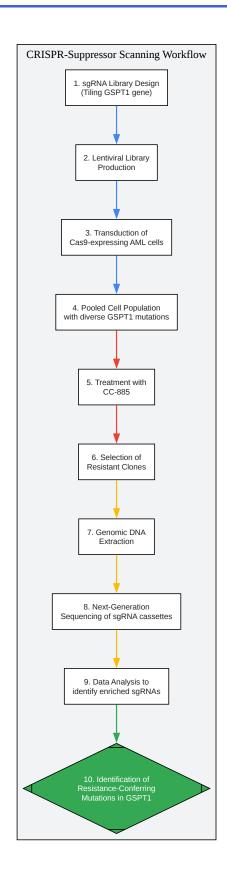


- Treat cells with 10 μM CC-885 or vehicle for 2 hours.[10][11]
- · Lyse cells in Co-IP lysis buffer.
- Incubate cell lysates with anti-HA antibody-conjugated beads overnight at 4°C to immunoprecipitate GSPT1.
- Wash the beads several times with wash buffer.
- Elute the protein complexes from the beads.
- Analyze the eluates by Western blotting using antibodies against the tags for both CRBN and GSPT1.

# Experimental Workflow: CRISPR-Suppressor Scanning

CRISPR-suppressor scanning is a powerful technique to identify mutations in a target protein that confer resistance to a drug. This workflow can be used to map the critical residues in GSPT1 required for **CC-885**-mediated degradation.





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Caption: Workflow for CRISPR-suppressor scanning.



### Conclusion

**CC-885** represents a significant advancement in the field of targeted protein degradation. Its ability to act as a molecular glue to induce the degradation of the onco-protein GSPT1 provides a novel therapeutic strategy for cancers that are dependent on high rates of protein synthesis. This technical guide has provided a comprehensive overview of the chemical, biological, and mechanistic aspects of **CC-885**, along with detailed experimental protocols to aid in its further investigation. The continued study of **CC-885** and other molecular glue degraders holds great promise for the development of new and effective cancer therapies.

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